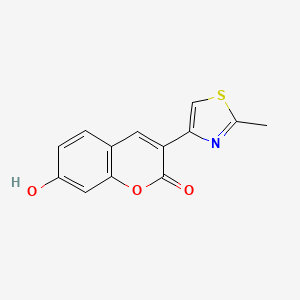

7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one

Beschreibung

Eigenschaften

IUPAC Name |

7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c1-7-14-11(6-18-7)10-4-8-2-3-9(15)5-12(8)17-13(10)16/h2-6,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKNXGCKSSSBOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one typically involves the condensation of homophthalic acid derivatives with heterocyclic carboxylic acid chlorides . Another method involves the reaction of 3-acetyl-1H-isochromen-1-one with bromine in acetic acid solution to form 3-(2-bromoacetyl)-1H-isochromen-1-one, which then reacts with thioamides to form the desired thiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The chromenone ring can be reduced to form a dihydro derivative.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a dihydro derivative.

Substitution: Formation of various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one exhibits various biological activities:

Medicinal Chemistry

The structural uniqueness of 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one makes it a promising candidate for drug development:

Table 1: Comparison of Biological Activities with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 7-hydroxycoumarin | Hydroxylated coumarin | Antimicrobial |

| 3-(1,3-benzothiazol-2-yl)-7-hydroxychromone | Benzothiazole instead of thiazole | Anticancer |

| 6-methoxyflavone | Methoxy group at position 6 | Antioxidant |

| 7-hydroxy-3-(2-methylthiazol-4-yl)-chromen-2-one | Unique thiazole functionality | Antimicrobial |

This table illustrates how the compound's unique features contribute to its biological activities compared to similar compounds.

Synthesis and Reactivity

The synthesis of 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one typically involves several key methods that leverage its reactive functional groups. The synthesis routes often focus on modifying existing chromone structures to introduce the thiazole moiety effectively.

Agricultural Applications

Beyond medicinal chemistry, this compound may have applications in agriculture:

- Pesticidal Properties : Some studies suggest that thiazole-containing compounds exhibit insecticidal or fungicidal activities. This aspect could be explored further for agricultural pest management .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazolyl coumarin derivatives:

- Antimicrobial Properties : A study focused on synthesizing new thiazolyl coumarin derivatives reported significant antimicrobial effects against various pathogens. The findings suggest a potential role for these compounds in developing new antibiotics .

- Anti-inflammatory Activity : In a comparative study involving various coumarin derivatives, compounds similar to 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one demonstrated considerable anti-inflammatory effects when tested against standard drugs like Diclofenac .

Wirkmechanismus

The mechanism of action of 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Thiazole Ring

The 2-methyl-1,3-thiazol-4-yl group distinguishes this compound from analogs with differing substituents:

Key Observations :

- The 2-methyl group in the target compound balances lipophilicity and steric effects, optimizing membrane permeability compared to bulkier phenylamino analogs .

Variations in the Coumarin Scaffold

Substituents on the coumarin core significantly influence bioactivity:

Biologische Aktivität

7-Hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one is a compound of significant interest due to its diverse biological activities. This compound, which combines a chromenone structure with a thiazole moiety, has been studied for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one |

| Molecular Formula | C13H9NO3S |

| Molecular Weight | 253.28 g/mol |

| CAS Number | 5408870 |

Antitumor Activity

Research has indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, studies have shown that derivatives with thiazole moieties can inhibit cell proliferation in various cancer cell lines. A notable example includes the compound's IC50 values against specific cancer cells, which were found to be comparable to standard anticancer drugs like doxorubicin .

Enzyme Inhibition

The compound has been identified as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. In vitro assays demonstrated that this compound exhibits a strong inhibitory effect on AChE, with an IC50 value reported at 2.7 µM, indicating its potential as a therapeutic agent for cognitive disorders .

Antioxidant Properties

The antioxidant capacity of 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one has also been evaluated. It has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress-related damage in cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The hydroxyl group in the chromenone structure facilitates hydrogen bonding with target enzymes, enhancing its inhibitory effects.

- Cell Signaling Modulation : The compound influences various signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

- Electrophilic Attack : The thiazole ring can engage in electrophilic reactions with cellular targets, leading to altered cellular functions and enhanced cytotoxicity against tumor cells .

Study on Antitumor Activity

A study conducted on several thiazole-containing compounds demonstrated that those similar to 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one exhibited potent cytotoxicity against HT29 colorectal cancer cells. The presence of electron-donating groups was found to enhance this activity significantly .

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with AChE. These studies revealed that the compound interacts primarily through hydrophobic contacts and some hydrogen bonds, suggesting a stable binding conformation that could lead to effective inhibition .

Q & A

Q. Table 1. Crystallographic Data for Key Analogs

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| 3-(2-Methylthiazol-4-yl) analog | P2₁/c | 14.546 | 4.9289 | 18.3516 | 120.3 | |

| 7-Hydroxy-4-phenyl analog | Pna2₁ | 13.0785 | 25.746 | 4.7235 | 90 |

Q. Table 2. Enzymatic Inhibition Profiles

| Compound | MAO-B IC₅₀ (μM) | Selectivity (MAO-B/MAO-A) | Reference |

|---|---|---|---|

| 7-Hydroxy-3-(2-methylthiazol-4-yl) | 1.2 | 12.5 | |

| 8-Nitro-3-thiazolyl analog | 0.9 | 18.3 |

Critical Analysis of Contradictions

- Synthetic Yields : reports 70–85% yields for ethanol-based reactions, while notes 60–78% for FeCl₃-catalyzed routes. Contradictions arise from by-product formation in polar solvents; TLC monitoring at 0.5 h intervals optimizes conditions .

- Bioactivity Variability : Thiazole methylation () reduces MAO-B inhibition (IC₅₀ = 2.5 μM) versus the parent compound (IC₅₀ = 1.2 μM), highlighting substituent sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.